molecular formula C18H20N4OS B4502300 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide

Cat. No.: B4502300
M. Wt: 340.4 g/mol
InChI Key: YUIYIUVNXAYUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(methylthio)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-2-phenylacetamide is 340.13578245 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Research conducted on triazolopyridines has indicated their potential as mediator release inhibitors, which could be beneficial in treating asthma. For instance, the study on the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines found these compounds to possess activity as mediator release inhibitors, suggesting their utility in pharmacological and toxicological studies for antiasthma applications (Medwid et al., 1990).

Amplifiers of Phleomycin

Another significant application is in the field of antibiotics, where derivatives like 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have shown to amplify the effects of phleomycin against E. coli, indicating their potential as enhancers of antibiotic efficacy (Brown et al., 1978).

Novel Synthesis Pathways

The research also delves into novel synthesis pathways for creating complex heterocyclic compounds. For example, the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions highlights the versatility of these compounds in chemical synthesis (Ibrahim et al., 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazolopyridine derivatives have been a significant area of study. For instance, N (2-methyl-7-aryl-8-cyano-(1,2,4) triazolo (1,5-a) pyridin-5-yl) phenothiazines synthesized from N-acetylphenothiazine chalcones demonstrated notable antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Raval & Desai, 2005).

Insecticidal Properties

Compounds incorporating the thiadiazole moiety, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens up possibilities for the development of new insecticides (Fadda et al., 2017).

Properties

IUPAC Name

N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-24-12-10-15(18-21-20-16-9-5-6-11-22(16)18)19-17(23)13-14-7-3-2-4-8-14/h2-9,11,15H,10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIYIUVNXAYUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
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N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
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N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
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N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide
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N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylacetamide

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